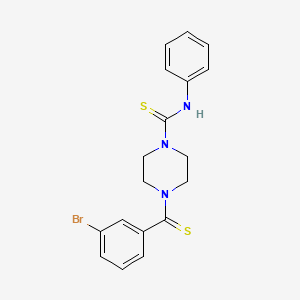

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3S2/c19-15-6-4-5-14(13-15)17(23)21-9-11-22(12-10-21)18(24)20-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROWRAFVXVZBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H18BrN3S2

- Molecular Weight : 396.36 g/mol

This compound contains a piperazine ring, which is often associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties. A comparative analysis of related compounds demonstrated that certain derivatives possess significant antibacterial and antifungal activity against strains such as Staphylococcus aureus and Candida albicans. The compound's thioamide group may contribute to its interaction with microbial targets, enhancing its effectiveness.

Case Studies

- Antiviral Screening : In a study evaluating various piperazine derivatives, compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated that modifications in the aryl group significantly influenced antiviral potency.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives. The study revealed that derivatives with bromine substitutions showed enhanced activity against Gram-positive bacteria and fungi, suggesting that this compound may exhibit similar properties.

The mechanisms underlying the biological activities of piperazine derivatives generally involve:

- Inhibition of Viral Entry : Compounds may prevent viral attachment to host cells.

- Disruption of Protein Synthesis : By interfering with ribosomal function or viral polymerases.

- Cell Membrane Disruption : Certain derivatives can alter membrane integrity in microbial cells.

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Features of Selected Analogs

Key Observations:

- Bromine vs.

- Heterocyclic vs. Aromatic Substituents: The benzimidazole group in compound 4a introduces hydrogen-bonding capacity, which may enhance receptor binding in anticancer applications . In contrast, the fluorenyl group in compound 12 imposes conformational rigidity, likely reducing metabolic degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

- The target compound’s estimated melting point aligns with analogs, suggesting similar crystalline stability.

- IR and NMR data indicate consistent thiourea (C═S) and piperazine backbone features across derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Piperazine ring formation : React 1,2-diamines with dihaloalkanes or sulfonamide salts under basic conditions (e.g., DBU as a base) .

- Coupling reactions : Introduce the 3-bromobenzenecarbothioyl and phenylcarbothioamide groups via nucleophilic substitution or thioacylation, using thiophosgene or thiourea derivatives as sulfur donors .

- Purification : Employ column chromatography (e.g., silica gel with EtOAc/hexanes) and confirm purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated?

- Analytical techniques :

- NMR spectroscopy : and NMR to confirm substituent positions and piperazine ring integrity .

- Mass spectrometry : High-resolution ESI-MS for molecular weight verification .

- FT-IR : Peaks at ~1180–1200 cm confirm C=S stretches, while ~1540 cm indicates aromatic C=C .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Screening protocols :

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to neuroactive piperazine derivatives .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC values .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitutions on the piperazine ring?

- Mechanistic insights :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the electron-deficient 3-bromophenyl group .

- Temperature : Lower temperatures (~0°C) reduce side reactions during thiocarbonyl group formation .

- Catalysts : DBU or KCO enhances deprotonation of intermediates, improving yield .

Q. How can contradictions in biological activity data be resolved?

- Data reconciliation strategies :

- Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects .

- Orthogonal assays : Cross-validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .

- Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What structural modifications enhance its selectivity for target enzymes/receptors?

- SAR recommendations :

- Bromophenyl group : Replace 3-bromo with electron-withdrawing groups (e.g., CF) to boost binding affinity .

- Piperazine substitution : Introduce methyl groups at the 2- and 5-positions to restrict ring conformation and improve selectivity .

- Thiocarbonyl vs. carbonyl : Compare bioactivity with the oxo-analogue to evaluate sulfur’s role in target interactions .

Q. What computational tools predict its pharmacokinetic and toxicity profiles?

- In silico methods :

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 inhibition, and hERG liability .

- Molecular docking : AutoDock Vina for binding mode analysis with receptors (e.g., dopamine D) .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do solvent and pH affect its stability in long-term storage?

- Stability optimization :

- Solvent selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis of thiocarbonyl groups .

- pH control : Buffered solutions (pH 6–7) minimize degradation via thiol-disulfide exchange .

- Lyophilization : Freeze-dry for solid-state storage, confirmed via TGA/DSC to monitor thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.